Cas no 27607-33-6 (1,2-Cyclooctanediol,(1R,2S)-rel-)

1,2-Cyclooctanediol, (1R,2S)-rel-, is a chiral cyclic diol with an eight-membered carbon ring structure. Its stereochemistry, featuring a relative (1R,2S) configuration, makes it a valuable intermediate in asymmetric synthesis and stereoselective transformations. The compound’s rigid cyclic framework and hydroxyl groups enable its use in the preparation of complex molecules, including ligands, catalysts, and biologically active compounds. Its stability and defined stereochemistry contribute to its utility in pharmaceutical and fine chemical research. The diol’s structural properties also facilitate derivatization for applications in material science and polymer chemistry. This compound is particularly useful for studies requiring precise control over molecular geometry and reactivity.
1,2-Cyclooctanediol,(1R,2S)-rel- structure
27607-33-6 structure
商品名:1,2-Cyclooctanediol,(1R,2S)-rel-
CAS番号:27607-33-6
MF:C8H16O2
メガワット:144.21144
MDL:MFCD00134226
CID:239471
PubChem ID:24862300

1,2-Cyclooctanediol,(1R,2S)-rel- 化学的及び物理的性質

名前と識別子

    • 1,2-Cyclooctanediol,(1R,2S)-rel-
    • CIS-1,2-CYCLOOCTANEDIOL
    • cis-1,2-dihydroxycyclooctane
    • (1R,2S)-cyclooctane-1,2-diol
    • HUSOFJYAGDTKSK-OCAPTIKFSA-N
    • AKOS015915801
    • (1R,2S)-1,2-Cyclooctanediol
    • 27607-33-6
    • DTXSID501037225
    • cis-1,2-cyclo-octanediol
    • cis-1,2-Cyclooctanediol, 99%
    • Cis-cyclooctane-1,2-diol
    • (1R, 2S)-cyclooctane-1, 2-diol
    • 1,2-Cyclooctanediol, (1R,2S)-rel-
    • MFCD00134226
    • D81840
    • CS-0160249
    • (1R*,2S*)-1,2-Cyclooctanediol
    • AS-76775
    • SCHEMBL371486
    • J-016823
    • DB-318914
    • MDL: MFCD00134226
    • インチ: InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8+
    • InChIKey: HUSOFJYAGDTKSK-OCAPTIKFSA-N
    • ほほえんだ: O[C@@H]1CCCCCC[C@@H]1O

計算された属性

  • せいみつぶんしりょう: 144.11508
  • どういたいしつりょう: 144.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 81.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.061
  • ゆうかいてん: 78-80 °C (lit.)
  • ふってん: 264.6°C at 760 mmHg
  • フラッシュポイント: 125.5°C
  • 屈折率: 1.501
  • PSA: 40.46
  • ようかいせい: 使用できません

1,2-Cyclooctanediol,(1R,2S)-rel- セキュリティ情報

1,2-Cyclooctanediol,(1R,2S)-rel- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EJ085-5g
1,2-Cyclooctanediol,(1R,2S)-rel-
27607-33-6 97%
5g
1270.0CNY 2021-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X43475-1g
Cis-cyclooctane-1,2-diol
27607-33-6 97%
1g
¥177.0 2024-07-18
eNovation Chemicals LLC
D963991-5g
1,2-Cyclooctanediol, (1R,2S)-rel-
27607-33-6 97%
5g
$145 2024-06-07
abcr
AB564108-5 g
cis-Cyclooctane-1,2-diol; .
27607-33-6
5g
€203.00 2023-06-14
Aaron
AR002UWT-25g
1,2-Cyclooctanediol, (1R,2S)-rel-
27607-33-6 98%
25g
$404.00 2025-02-10
A2B Chem LLC
AB32273-1g
Cis-1,2-cyclooctanediol
27607-33-6 97%
1g
$31.00 2024-04-20
abcr
AB564108-25g
cis-Cyclooctane-1,2-diol, 95%; .
27607-33-6 95%
25g
€731.50 2024-08-02
eNovation Chemicals LLC
D963991-1g
1,2-Cyclooctanediol, (1R,2S)-rel-
27607-33-6 97%
1g
$75 2025-02-25
eNovation Chemicals LLC
D963991-250mg
1,2-Cyclooctanediol, (1R,2S)-rel-
27607-33-6 97%
250mg
$60 2025-02-22
eNovation Chemicals LLC
D963991-1g
1,2-Cyclooctanediol, (1R,2S)-rel-
27607-33-6 97%
1g
$75 2025-02-22

1,2-Cyclooctanediol,(1R,2S)-rel-に関する追加情報

Research Update on 1,2-Cyclooctanediol,(1R,2S)-rel- (CAS: 27607-33-6): Synthesis, Applications, and Recent Advances

The compound 1,2-Cyclooctanediol,(1R,2S)-rel- (CAS: 27607-33-6) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and emerging applications in medicinal chemistry.

Recent studies have highlighted the importance of 1,2-Cyclooctanediol derivatives as chiral building blocks for the synthesis of complex pharmaceutical intermediates. The (1R,2S)-rel- configuration of this compound offers distinct stereochemical advantages in asymmetric synthesis, particularly in the construction of bioactive molecules with defined three-dimensional architectures. A 2023 study published in the Journal of Organic Chemistry demonstrated an improved catalytic asymmetric synthesis route for this compound with enhanced enantioselectivity (up to 98% ee) using a novel chiral ruthenium catalyst system.

In pharmaceutical applications, researchers have explored the potential of 1,2-Cyclooctanediol,(1R,2S)-rel- as a scaffold for developing novel antiviral agents. A recent preprint (BioRxiv, 2024) reported that derivatives of this compound showed promising inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range. The rigid cyclooctane ring system appears to provide optimal spatial orientation for interacting with key residues in the protease active site.

From a mechanistic perspective, computational studies have shed light on the molecular interactions of 1,2-Cyclooctanediol derivatives with biological targets. Molecular dynamics simulations (Journal of Chemical Information and Modeling, 2023) revealed that the compound's unique ring conformation allows for favorable binding to protein surfaces with shallow binding pockets, making it particularly suitable for targeting protein-protein interactions that are challenging to modulate with traditional small molecules.

The compound has also found applications in materials science, particularly in the development of chiral liquid crystals. A 2024 study in Advanced Materials demonstrated that 1,2-Cyclooctanediol,(1R,2S)-rel- derivatives can serve as effective chiral dopants for inducing helical superstructures in nematic liquid crystals, with potential applications in optoelectronic devices and display technologies.

Recent advances in analytical characterization techniques have enabled more precise quality control of 1,2-Cyclooctanediol,(1R,2S)-rel- preparations. A collaborative study between academic and industrial researchers (Analytical Chemistry, 2023) developed a validated chiral HPLC method with mass spectrometric detection that can reliably quantify the compound at trace levels (LOQ = 0.1 μg/mL) in complex matrices, addressing previous challenges in purity assessment.

Looking forward, the pharmaceutical industry is showing increasing interest in this compound as a versatile intermediate. Several patent applications filed in 2023-2024 describe its use in the synthesis of potential therapeutics for neurological disorders, with particular emphasis on its ability to cross the blood-brain barrier due to favorable physicochemical properties. However, challenges remain in scaling up production while maintaining high stereochemical purity, an area where ongoing research is making significant progress.

In conclusion, 1,2-Cyclooctanediol,(1R,2S)-rel- (27607-33-6) continues to be a compound of significant research interest across multiple disciplines. Its unique structural features, combined with recent synthetic and analytical advancements, position it as a valuable tool in medicinal chemistry and materials science. Future research directions likely include further exploration of its biological activities, development of more efficient synthetic routes, and expansion of its applications in chiral technologies.

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Amadis Chemical Company Limited
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